molecular formula C18H25N3O2 B12044205 Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B12044205
M. Wt: 315.4 g/mol
InChI Key: YDZSUMJBAWIGQJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is an organic compound with a complex structure that includes a piperazine ring substituted with a tert-butyl group, a cyanobenzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate.

    Addition of the cyanobenzyl group: This can be done through a nucleophilic substitution reaction where the piperazine nitrogen attacks a cyanobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the cyanobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or the cyanobenzyl group.

    Reduction: Reduced forms of the cyanobenzyl group or the piperazine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, potentially modulating their activity. The cyanobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Tert-butyl (4-((4-cyanobenzyl)amino)cyclohexyl)carbamate: Contains a cyclohexyl ring instead of a piperazine ring.

Uniqueness

Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups and the presence of a piperazine ring, which can confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 4-[(4-cyanophenyl)methyl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-14-12-21(17(22)23-18(2,3)4)10-9-20(14)13-16-7-5-15(11-19)6-8-16/h5-8,14H,9-10,12-13H2,1-4H3

InChI Key

YDZSUMJBAWIGQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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